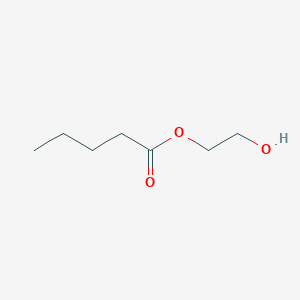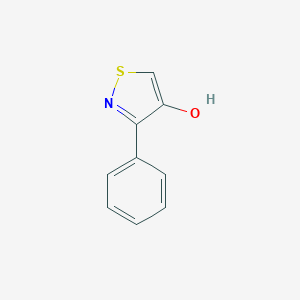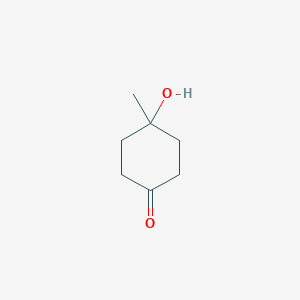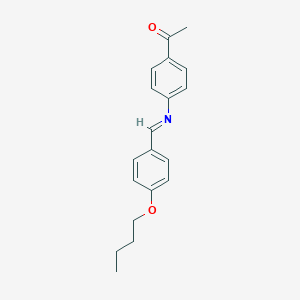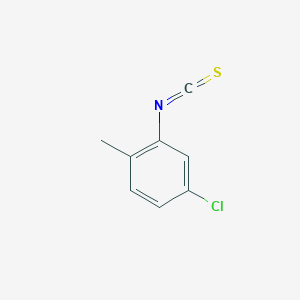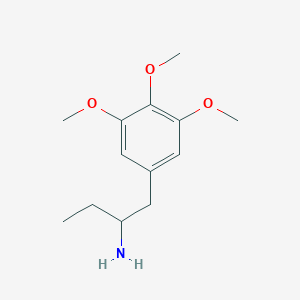
1-(3,4,5-Trimethoxyphenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethoxyphenyl)butan-2-amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its psychoactive properties. TMA-2 is a potent hallucinogen that has been shown to produce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception.
Wirkmechanismus
The exact mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemische Und Physiologische Effekte
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butan-2-amine in lab experiments is its potent psychoactive effects, which may allow researchers to study the mechanisms underlying altered states of consciousness and perception. However, the complex synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine and its potential for abuse and misuse may limit its use in research. Additionally, the potential for adverse effects and the lack of standardized dosing protocols may make it difficult to conduct controlled experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also serve as a lead compound for the development of new psychoactive drugs with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4,5-Trimethoxyphenyl)butan-2-amine's psychoactive effects and its potential for abuse and misuse.
Synthesemethoden
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with butanoyl chloride to form 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been studied for its psychoactive properties and its potential therapeutic applications. It has been shown to produce altered states of consciousness and changes in mood and perception, which may be useful in the treatment of certain psychiatric disorders. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has also been studied for its potential use in drug discovery, as it may serve as a lead compound for the development of new psychoactive drugs.
Eigenschaften
CAS-Nummer |
17097-73-3 |
|---|---|
Produktname |
1-(3,4,5-Trimethoxyphenyl)butan-2-amine |
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(3,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
DCYONQVUAUEKAJ-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Kanonische SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




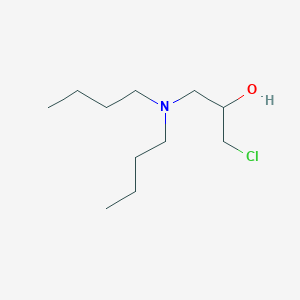
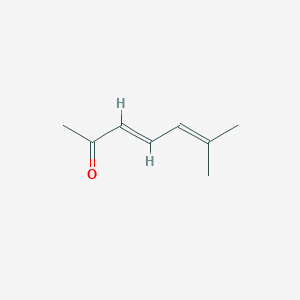
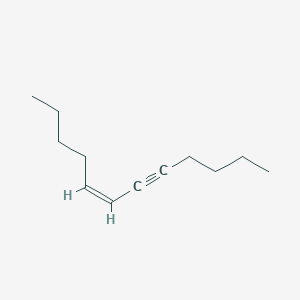
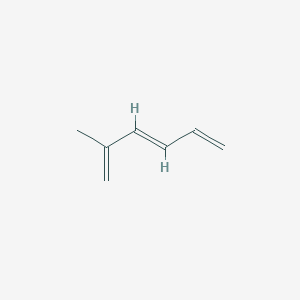
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
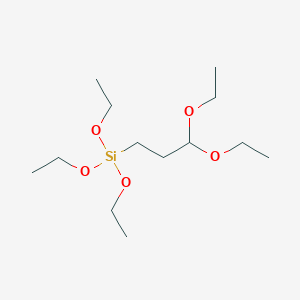
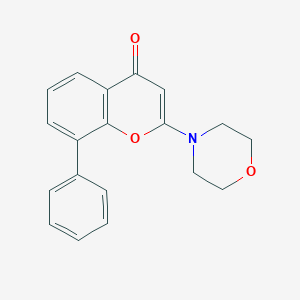
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
